molecular formula C12H16O2S B12532831 5-[4-(Methylsulfanyl)phenyl]pentanoic acid CAS No. 817166-89-5

5-[4-(Methylsulfanyl)phenyl]pentanoic acid

Cat. No.: B12532831
CAS No.: 817166-89-5
M. Wt: 224.32 g/mol
InChI Key: KQORHZLBZAIDMH-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfanyl)phenyl]pentanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation and subsequent carboxylation to introduce the pentanoic acid moiety. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylsulfanyl)phenyl]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Methylsulfanyl)phenyl]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the phenyl ring and pentanoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Methylsulfanyl)phenyl]pentanoic acid is unique due to the combination of the methylsulfanyl group and the pentanoic acid chain, which imparts distinct chemical and biological properties.

Biological Activity

5-[4-(Methylsulfanyl)phenyl]pentanoic acid, also known by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pentanoic acid backbone with a methylsulfanyl group attached to a phenyl ring. Its molecular formula is C12H16O2SC_{12}H_{16}O_2S.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methylsulfanyl group enhances its lipophilicity, which may facilitate better membrane penetration and interaction with cellular receptors. Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways and modulate gene expression related to cell proliferation and apoptosis.

Biological Activities

1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial potential.

2. Anti-inflammatory Effects
Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This mechanism is crucial for developing therapeutic agents targeting chronic inflammatory diseases.

3. Anticancer Activity
Emerging evidence suggests that compounds like this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways such as Rho/MRTF/SRF.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and E. coli; MIC values < 10 μM
Anti-inflammatoryInhibition of IL-6 and TNF-α production
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various derivatives of pentanoic acids, including those with methylsulfanyl substitutions. The results demonstrated that these compounds had lower MIC values compared to standard antibiotics like ampicillin, indicating their potential as novel antimicrobial agents in treating resistant bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, treatment with a related compound resulted in a significant reduction in inflammatory markers such as IL-1β and TNF-α. This suggests that the mechanism involves inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

Case Study 3: Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound could effectively reduce cell viability and induce apoptosis at concentrations lower than those observed for conventional chemotherapeutics. This highlights its potential as an adjunct therapy in cancer treatment.

Properties

CAS No.

817166-89-5

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)pentanoic acid

InChI

InChI=1S/C12H16O2S/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)

InChI Key

KQORHZLBZAIDMH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CCCCC(=O)O

Origin of Product

United States

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